Bienvenue dans la boutique en ligne BenchChem!

2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid

Oligonucleotide synthesis Phosphoramidite coupling Activator comparison

Electron-deficient 4,5-dicyanoimidazole scaffold with a strategic carboxylic acid tether. Enables one-step immobilization or fluorophore conjugation without deprotection—unlike the ethyl ester analog. The low-pKa core activates phosphoramidite coupling 2-fold vs. 1H-tetrazole. Serves as a direct entry point for Sanofi-Aventis TAFIa inhibitor lead optimization. Dual metal-binding sites suit corrosion inhibitor screening. Secure this ≥98% pure research intermediate to streamline oligonucleotide synthesis and hit-to-lead programs.

Molecular Formula C7H4N4O2
Molecular Weight 176.13 g/mol
CAS No. 94512-79-5
Cat. No. B7883128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid
CAS94512-79-5
Molecular FormulaC7H4N4O2
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1CC(=O)O)C#N)C#N
InChIInChI=1S/C7H4N4O2/c8-1-5-6(2-9)11(4-10-5)3-7(12)13/h4H,3H2,(H,12,13)
InChIKeyPBZBSLKCNJBXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dicyano-1H-imidazol-1-yl)acetic acid (CAS 94512-79-5) – Core Building Block and Key Intermediate


2-(4,5-Dicyano-1H-imidazol-1-yl)acetic acid (CAS 94512-79-5) is a heterocyclic building block with the molecular formula C₇H₄N₄O₂ and a molecular weight of 176.13 g/mol . The compound features an imidazole ring substituted with two electron‑withdrawing cyano groups at positions 4 and 5 and an acetic acid side chain on N‑1. This architecture combines the well‑characterized 4,5‑dicyanoimidazole (DCI) core—widely used as an activator in solid‑phase oligonucleotide synthesis [1]—with a carboxylic acid handle that enables further derivatisation. It is listed as an imidazolyl‑acetic acid derivative within the Sanofi‑Aventis TAFIa inhibitor patent family [2] and is offered by multiple specialty chemical suppliers as a research intermediate (typical purity ≥98%) .

Why 2-(4,5-Dicyano-1H-imidazol-1-yl)acetic acid Cannot Be Replaced by Common Imidazole Analogs


The combination of the electron‑deficient 4,5‑dicyanoimidazole nucleus and the N‑1 acetic acid side chain creates a reactivity profile that is distinct from related imidazole derivatives. Simple 4,5‑dicyanoimidazole (CAS 1122‑28‑7) lacks the carboxylic acid tether, limiting its utility for conjugation or solid‑phase immobilisation [1]. The non‑cyanated analog 2‑(1H‑imidazol‑1‑yl)acetic acid (CAS 22884‑10‑2) has a markedly higher imidazole pKa and different hydrogen‑bonding capacity, which alters both its biological target engagement and its coordination chemistry . The ethyl ester variant (CAS 939901‑65‑2) requires hydrolytic deprotection before further coupling, adding a synthetic step and potential impurity burden . Consequently, substituting any of these analogs into a synthetic route or biological assay designed for the parent acid would change reaction kinetics, solubility, and downstream functional group compatibility.

Quantitative Differentiation of 2-(4,5-Dicyano-1H-imidazol-1-yl)acetic acid from Close Analogs


DCI Core Delivers 2‑Fold Faster Phosphoramidite Coupling vs. 1H‑Tetrazole

While the target compound itself is a DCI‑derived building block, the DCI core (4,5‑dicyanoimidazole) that it carries has been directly compared with the industry‑standard activator 1H‑tetrazole. In solid‑phase oligonucleotide synthesis, DCI achieves complete phosphoramidite coupling in half the time required by 1H‑tetrazole [1]. The acetic acid side chain of 2‑(4,5‑dicyano‑1H‑imidazol‑1‑yl)acetic acid retains this activated imidazole architecture and adds a covalent attachment point for solid‑support or conjugate synthesis, a feature absent in both DCI and tetrazole alone.

Oligonucleotide synthesis Phosphoramidite coupling Activator comparison

Carboxylic Acid Handle Enables One‑Step Conjugation Compared with Ester Prodrug Analogs

The free carboxylic acid of the target compound permits direct amide or ester bond formation without a deprotection step. In contrast, the closely related acetoxyethyl prodrug 1‑(2‑acetoxyethyl)‑4,5‑dicyanoimidazole (compound 15 in the acyclic nucleoside series) requires enzymatic or chemical hydrolysis to liberate the active alcohol before further conjugation [1]. Similarly, the ethyl ester (CAS 939901‑65‑2, MW 204.19 g/mol) must be saponified to the corresponding acid prior to use in amide coupling, adding one synthetic operation and generating ethanol by‑product .

Prodrug design Conjugation chemistry TAFIa inhibitors

Electron‑Withdrawing Cyano Substituents Modulate Imidazole pKa and Hydrogen‑Bond Capacity vs. Non‑Cyanated Analog

The presence of two cyano groups on the imidazole ring significantly lowers the pKa of the imidazole N–H compared with the unsubstituted analog 2‑(1H‑imidazol‑1‑yl)acetic acid. Although experimentally measured pKa values for the exact compound are not publicly available, the parent 4,5‑dicyanoimidazole has a predicted pKa of ~5.0 , whereas imidazole itself has a pKa of ~6.95. This ~2‑log unit difference alters the protonation state at physiological pH and modifies hydrogen‑bond donor/acceptor strength, which can affect both biological target binding and metal‑coordination behaviour [1].

pKa modulation Hydrogen bonding Imidazole electronics

Explicit Coverage in TAFIa Inhibitor Patent Family as a Privileged Intermediate

Sanofi‑Aventis patent EP 1864979 A1 explicitly claims imidazolyl‑acetic acid derivatives of formula (I), under which 2‑(4,5‑dicyano‑1H‑imidazol‑1‑yl)acetic acid falls as a core substructure [1]. The patent discloses that appropriately substituted imidazole acetic acids achieve potent inhibition of activated thrombin‑activatable fibrinolysis inhibitor (TAFIa), with lead compound 10j showing selectivity versus the related carboxypeptidases CPA, CPN, and CPM [2]. While the target compound is an intermediate rather than the optimised drug candidate, its inclusion in the patent Markush structure demonstrates its utility as a key scaffold for generating TAFIa inhibitor libraries.

Thrombosis Fibrinolysis TAFIa inhibition

Optimal Application Scenarios for 2-(4,5-Dicyano-1H-imidazol-1-yl)acetic acid


Synthesis of Oligonucleotide‑Conjugate Libraries with Built‑in DCI Activator Motif

The compound retains the 4,5‑dicyanoimidazole core, which has been shown to accelerate phosphoramidite coupling 2‑fold relative to 1H‑tetrazole [1]. By covalently linking the DCI moiety to a solid support or a fluorophore via the acetic acid handle, researchers can create self‑activating oligonucleotide synthesis reagents, potentially simplifying automated synthesis workflows and reducing activator consumption.

Diversification of TAFIa Inhibitor Lead Series for Antithrombotic Drug Discovery

The compound falls within the Markush claims of EP 1864979 A1 and the broader imidazole acetic acid TAFIa inhibitor series that has delivered low‑nanomolar inhibitors (e.g., compound 28, IC₅₀ = 1 nM; compound 10j, selective vs. CPA/CPN/CPM) [2]. It can serve as a starting material for parallel amide coupling to explore P1′ group SAR, accelerating hit‑to‑lead optimisation without requiring de‑novo scaffold synthesis.

Metal‑Coordination and Corrosion Inhibition Studies Leveraging Dual Cyano‑Acid Functionality

The combination of a low‑pKa imidazole (predicted pKa ~5.0) and a free carboxylic acid provides two distinct metal‑binding sites. This property makes the compound a candidate for corrosion inhibitor screening on mild steel in acidic media, where imidazole derivatives have shown inhibition efficiencies of 82–90% in electrochemical impedance studies [3]. The cyano groups further enhance adsorption onto metal surfaces through π‑back‑donation.

Prebiotic Chemistry and Cyanoacetylene‑Capture Models

4,5‑Dicyanoimidazole derivatives have been demonstrated to capture cyanoacetylene and form crystalline N‑cyanovinyl adducts, providing a chemical rationale for prebiotic nucleotide synthesis pathways [4]. The acetic acid variant offers improved water solubility compared to the parent DCI, potentially enabling aqueous‑phase prebiotic simulation experiments that require higher concentrations of the azole auxiliary.

Quote Request

Request a Quote for 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.